Cas no 1226410-04-3 (3-(2-chloro-6-fluorophenyl)-3-methylbutan-1-amine)

3-(2-Chloro-6-fluorophenyl)-3-methylbutan-1-amine is a fluorinated aromatic amine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a chloro-fluorophenyl group and a branched aliphatic amine, offering unique reactivity for further functionalization. The compound's halogenated aromatic ring enhances stability and may influence binding interactions in bioactive molecules. The tertiary carbon adjacent to the amine group provides steric hindrance, which can be leveraged to modulate pharmacokinetic properties. This intermediate is valuable for synthesizing specialized compounds, particularly in drug discovery, where fluorinated motifs are sought after for their metabolic stability and lipophilicity. Handling requires standard precautions for halogenated and amine-containing compounds.
3-(2-chloro-6-fluorophenyl)-3-methylbutan-1-amine structure
1226410-04-3 structure
商品名:3-(2-chloro-6-fluorophenyl)-3-methylbutan-1-amine
CAS番号:1226410-04-3
MF:C11H15ClFN
メガワット:215.694905519485
CID:6511818
PubChem ID:82078722

3-(2-chloro-6-fluorophenyl)-3-methylbutan-1-amine 化学的及び物理的性質

名前と識別子

    • 3-(2-chloro-6-fluorophenyl)-3-methylbutan-1-amine
    • EN300-1968173
    • 1226410-04-3
    • インチ: 1S/C11H15ClFN/c1-11(2,6-7-14)10-8(12)4-3-5-9(10)13/h3-5H,6-7,14H2,1-2H3
    • InChIKey: XLEKXDDPJHMGTO-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC=C(C=1C(C)(C)CCN)F

計算された属性

  • せいみつぶんしりょう: 215.0877053g/mol
  • どういたいしつりょう: 215.0877053g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 184
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

3-(2-chloro-6-fluorophenyl)-3-methylbutan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1968173-0.05g
3-(2-chloro-6-fluorophenyl)-3-methylbutan-1-amine
1226410-04-3
0.05g
$888.0 2023-09-16
Enamine
EN300-1968173-5.0g
3-(2-chloro-6-fluorophenyl)-3-methylbutan-1-amine
1226410-04-3
5g
$3770.0 2023-05-27
Enamine
EN300-1968173-2.5g
3-(2-chloro-6-fluorophenyl)-3-methylbutan-1-amine
1226410-04-3
2.5g
$2071.0 2023-09-16
Enamine
EN300-1968173-0.1g
3-(2-chloro-6-fluorophenyl)-3-methylbutan-1-amine
1226410-04-3
0.1g
$930.0 2023-09-16
Enamine
EN300-1968173-0.5g
3-(2-chloro-6-fluorophenyl)-3-methylbutan-1-amine
1226410-04-3
0.5g
$1014.0 2023-09-16
Enamine
EN300-1968173-10.0g
3-(2-chloro-6-fluorophenyl)-3-methylbutan-1-amine
1226410-04-3
10g
$5590.0 2023-05-27
Enamine
EN300-1968173-10g
3-(2-chloro-6-fluorophenyl)-3-methylbutan-1-amine
1226410-04-3
10g
$4545.0 2023-09-16
Enamine
EN300-1968173-1.0g
3-(2-chloro-6-fluorophenyl)-3-methylbutan-1-amine
1226410-04-3
1g
$1299.0 2023-05-27
Enamine
EN300-1968173-0.25g
3-(2-chloro-6-fluorophenyl)-3-methylbutan-1-amine
1226410-04-3
0.25g
$972.0 2023-09-16
Enamine
EN300-1968173-1g
3-(2-chloro-6-fluorophenyl)-3-methylbutan-1-amine
1226410-04-3
1g
$1057.0 2023-09-16

3-(2-chloro-6-fluorophenyl)-3-methylbutan-1-amine 関連文献

3-(2-chloro-6-fluorophenyl)-3-methylbutan-1-amineに関する追加情報

Professional Introduction to Compound with CAS No 1226410-04-3 and Product Name: 3-(2-chloro-6-fluorophenyl)-3-methylbutan-1-amine

The compound with the CAS number 1226410-04-3 and the product name 3-(2-chloro-6-fluorophenyl)-3-methylbutan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and chemical properties, has garnered considerable attention in recent years due to its potential applications in drug development. The molecular structure of this compound incorporates both chloro and fluoro substituents, which are strategically positioned on a phenyl ring, contributing to its distinct reactivity and interaction with biological targets.

One of the most notable features of 3-(2-chloro-6-fluorophenyl)-3-methylbutan-1-amine is its ability to serve as a versatile intermediate in the synthesis of more complex molecules. The presence of the chloro group at the 2-position and the fluoro group at the 6-position of the phenyl ring enhances its utility in various chemical transformations. These substituents not only influence the electronic properties of the molecule but also play a crucial role in modulating its biological activity. The 3-methylbutan-1-amine moiety further contributes to the compound's complexity, providing a flexible backbone that can be modified for specific pharmacological purposes.

Recent research has highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The introduction of fluorine atoms into organic molecules often leads to improved metabolic stability, enhanced binding affinity, and altered pharmacokinetic profiles. In the case of 3-(2-chloro-6-fluorophenyl)-3-methylbutan-1-amine, the fluoro group at position 6 is particularly significant. Studies have shown that fluorine atoms can increase the lipophilicity of a molecule, thereby facilitating its penetration across biological membranes. This property is especially valuable in drug design, where membrane permeability is a critical factor determining a drug's efficacy.

The chloro group at position 2 also contributes to the compound's reactivity and functionality. Chlorine atoms are known to be excellent leaving groups in organic synthesis, making them valuable for constructing more complex molecular architectures through nucleophilic substitution reactions. This characteristic makes 3-(2-chloro-6-fluorophenyl)-3-methylbutan-1-amine a promising candidate for further derivatization, allowing chemists to explore new pharmacophores and optimize drug-like properties.

In addition to its structural features, 3-(2-chloro-6-fluorophenyl)-3-methylbutan-1-amine has shown potential in preclinical studies as a precursor for biologically active agents. Researchers have been investigating its role in developing novel therapeutic agents targeting various diseases. The compound's ability to interact with biological targets such as enzymes and receptors has been explored through computational modeling and experimental validation. These studies have provided valuable insights into its mechanism of action and potential therapeutic applications.

The synthesis of 3-(2-chloro-6-fluorophenyl)-3-methylbutan-1-amine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yields and purity, which are essential for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and transition metal-mediated transformations have been particularly useful in constructing the desired molecular framework efficiently.

One of the most exciting developments in recent years has been the application of 3-(2-chloro-6-fluorophenyl)-3-methylbutan-1-amine in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, including signal transduction and cell division. Dysregulation of kinase activity is associated with various diseases, making them attractive targets for drug development. The unique structural features of this compound make it an excellent scaffold for designing kinase inhibitors with high selectivity and potency.

Furthermore, 3-(2-chloro-6-fluorophenyl)-3-methylbutan-1-amine has been explored as a building block for developing antiviral agents. Viruses rely on host cellular machinery for replication, making it challenging to target them without affecting host cells. However, fluorinated aromatic compounds have shown promise in disrupting viral replication by interfering with essential viral enzymes or proteins. The presence of both chloro and fluoro substituents in this compound enhances its potential as an antiviral agent by improving its binding affinity to viral targets.

The growing interest in fluorinated compounds has also led to advancements in analytical techniques for their characterization. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography have been instrumental in elucidating the structure and conformational properties of 3-(2-chloro-6-fluorophenyl)-3-methylbutan-1-amine and related derivatives. These techniques provide detailed information about molecular connectivity, stereochemistry, and electronic distributions, which are essential for understanding their biological activity.

In conclusion, 3-(2-chloro-6-fluorophenyl)-3-methylbutan-1-amine represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential applications in drug development. Its ability to serve as a versatile intermediate for synthesizing complex molecules makes it a valuable tool for medicinal chemists. The strategic placement of chloro and fluoro substituents on the phenyl ring enhances its reactivity and interaction with biological targets, opening up new possibilities for developing novel therapeutic agents.

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